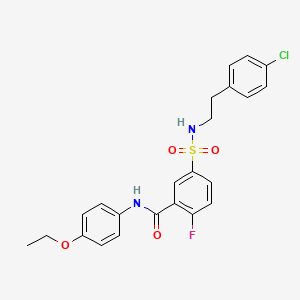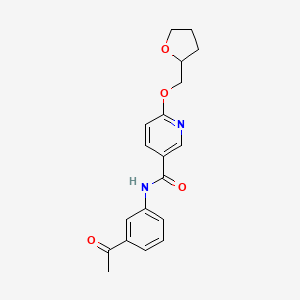![molecular formula C27H35N5O4 B2831795 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide CAS No. 922066-42-0](/img/structure/B2831795.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C27H35N5O4 and its molecular weight is 493.608. The purity is usually 95%.
BenchChem offers high-quality N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antagonistic Activities
Novel Arylpiperazine Derivatives
Research on arylpiperazine and tetrahydroisoquinoline derivatives, which share structural motifs with the compound , highlights their potential in targeting serotonin receptors. These compounds, including variations with benzoxazinone and benzoxazoline derivatives, demonstrate significant binding affinity and functional activity at 5-HT1A and 5-HT2A receptors. Their synthesis and receptor binding properties suggest applications in exploring therapeutic agents for neurological conditions (Mokrosz et al., 1999).
Receptor Antagonism
P2X7 Nucleotide Receptor Antagonists
Isoquinoline derivatives have been studied for their ability to inhibit the function of P2X receptors, notably in human embryonic kidney cells expressing the human P2X7R. These findings indicate the potential use of such compounds in studying immune responses and developing treatments for conditions involving P2X7 receptors, such as chronic pain and inflammatory diseases (Humphreys et al., 1998).
Fluorescent Sensors
Fluorescent Cu2+ Sensors
Research into fluorescent sensors based on benzimidazo[2,1-a]benz[de]isoquinoline derivatives for detecting Cu2+ ions demonstrates the chemical's utility in environmental monitoring and biochemical assays. These sensors exhibit significant fluorescence enhancement upon Cu2+ binding, indicating potential applications in detecting and quantifying metal ions in various settings (Liu et al., 2014).
Chemical Synthesis and Medicinal Chemistry
Anticonvulsant Derivatives
The synthesis and evaluation of quinazoline derivatives for anticonvulsant effects showcase the relevance of such compounds in pharmaceutical research. This work involves assessing the therapeutic potential of newly synthesized compounds against epilepsy models, indicating a pathway for developing novel antiepileptic drugs (Malik et al., 2013).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35N5O4/c1-30-10-12-32(13-11-30)23(21-6-7-22-20(15-21)4-3-9-31(22)2)17-29-27(34)26(33)28-16-19-5-8-24-25(14-19)36-18-35-24/h5-8,14-15,23H,3-4,9-13,16-18H2,1-2H3,(H,28,33)(H,29,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKSUAQGYOYQMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)N(CCC5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)acrylamide](/img/structure/B2831718.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2831720.png)
![3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2831721.png)






